1-(2-Chloroethyl)-3-(5-indanyl)urea
Description
1-(2-Chloroethyl)-3-(5-indanyl)urea is a chloroethylurea derivative with the molecular formula C₁₂H₁₅ClN₂O (CID: 294116). Its structure features a 5-indanyl group (a bicyclic aromatic moiety) linked to the urea backbone via a nitrogen atom, and a 2-chloroethyl substituent (). This compound is of interest in oncology due to its structural similarity to other chloroethylnitrosoureas (CENUs), which are known for their DNA alkylating and cross-linking properties.
Properties
CAS No. |
102433-52-3 |
|---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2,3-dihydro-1H-inden-5-yl)urea |
InChI |
InChI=1S/C12H15ClN2O/c13-6-7-14-12(16)15-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H2,14,15,16) |
InChI Key |
WUWJEVPZOURBII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Antitumor Activity
Nitrosourea Derivatives
- 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) : A classic CENU with high DNA cross-linking activity. BCNU induces DNA interstrand cross-links (ICLs) at guanine N1 and cytosine N3 positions (). Its cytotoxicity correlates with cross-link formation, but it exhibits high systemic toxicity (LD₅₀ in mice: 56 mg/kg orally) ().
- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) : Cyclohexyl substitution reduces carbamoylation activity compared to BCNU, resulting in lower cross-link formation but improved pharmacokinetics ().
Non-Nitrosated Chloroethylureas
- 1-Aryl-3-(2-chloroethyl)ureas (CEUs): Derivatives like 4-tert-butyl-(3-(2-chloroethyl)ureido)benzene () show ID₅₀ values of 4 μM in LoVo cells, outperforming chlorambucil (ID₅₀: 21 μM) and CCNU (ID₅₀: 45 μM).
Organoselenium Hybrids
- 1-(2-Chloroethyl)-1-nitroso-3-(2-(3-oxobenzoelenazol-2(3H)-yl)ethyl)urea (4a-1) : Combines a CENU backbone with an Ethaselen-derived selenium moiety. This hybrid exhibits enhanced solubility and TrxR1 inhibition , achieving IC₅₀ values of 0.5–1.2 μM in pancreatic cancer cells ().
5-Indanyl vs. Other Aromatic Substitutions
- 1-(2-Chloroethyl)-3-(5-indanyl)urea: The 5-indanyl group provides a rigid, planar aromatic system that may enhance DNA intercalation or stabilize drug-target interactions.
Mechanisms of Action
DNA Cross-Linking
- Compounds with N1-chloroethylnitrosourea configurations (e.g., BCNU, Compound III in ) form ICLs efficiently, correlating with 11-fold higher cross-link rates compared to hydroxyethyl analogs ().
DNA Repair Inhibition
- 2-Chloroethyl isocyanate, a BCNU metabolite, inhibits DNA ligase, blocking repair of alkylation damage (). This mechanism may synergize with cross-linking in nitrosoureas but is less relevant to non-nitrosated derivatives.
Toxicity and Mutagenicity
- Hydroxyethyl analogs (e.g., Compound I in ) exhibit 14-fold higher DNA single-strand breaks, linking non-cross-linking damage to mutagenicity and carcinogenicity.
Pharmacokinetic Considerations
- BCNU : Rapid decomposition to active intermediates (t₁/₂ < 15 min in plasma) limits bioavailability ().
- CEUs : Improved stability due to lack of nitrosation, enabling prolonged exposure ().
- Ruthenium Complexes : Derivatives like [RuCl₂(C₁₂H₁₈)(C₉H₁₂ClN₃O)]·CHCl₃ () show enhanced cellular uptake via metal coordination but require further efficacy studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
